N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide typically involves a multi-step process. One common method includes the Fischer indolisation followed by N-alkylation . The Fischer indolisation involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles. Subsequently, the indole undergoes N-alkylation with an alkyl halide in the presence of a base such as sodium hydride in a solvent like DMF or THF .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of N-alkylated indole derivatives.
Scientific Research Applications
N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties . The compound may also interact with other cellular pathways, contributing to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide can be compared with other indole derivatives such as:
N-(1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its antiproliferative activities against cancer cell lines.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Studied for its anti-inflammatory and antiviral properties.
The uniqueness of this compound lies in its specific structural features and its broad spectrum of biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1-ethylindol-3-yl)-4-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-2-23-16-19(18-10-6-7-11-20(18)23)22-21(26)25-14-12-24(13-15-25)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPIHKBYZUETQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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